2-Methoxy-6(5H)-phenanthridinone-d3
Description
2-Methoxy-6(5H)-phenanthridinone-d3 is a deuterated derivative of the phenanthridinone class, characterized by a methoxy group at the 2-position and three deuterium atoms (denoted by -d3). Deuteriation often enhances metabolic stability, making this compound valuable for in vivo applications where prolonged half-life is critical .
Properties
CAS No. |
1794810-85-7 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
228.265 |
IUPAC Name |
2-(trideuteriomethoxy)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)/i1D3 |
InChI Key |
SFDHWBOPWONGJZ-FIBGUPNXSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6(5H)-phenanthridinone-d3 typically involves the introduction of deuterium atoms into the parent compound, 2-Methoxy-6(5H)-phenanthridinone. One common method is the catalytic hydrogenation of the parent compound in the presence of deuterium gas. This process can be carried out under mild conditions using a palladium on carbon catalyst. The reaction is typically conducted at room temperature and atmospheric pressure, ensuring the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-Methoxy-6(5H)-phenanthridinone-d3 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6(5H)-phenanthridinone-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions, often in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenanthridinone derivatives.
Scientific Research Applications
2-Methoxy-6(5H)-phenanthridinone-d3 has several applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track reaction pathways and mechanisms.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-6(5H)-phenanthridinone-d3 involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
Phenanthridinones share a tricyclic aromatic framework with a ketone group at the 6-position. Key analogs differ in substituents at positions 2, 5, 8, and 7. Below is a comparative analysis:
Table 1: Comparative Data for 2-Methoxy-6(5H)-phenanthridinone-d3 and Analogs
*Estimated based on non-deuterated analog (C₁₃H₉NO₂, MW 195.22) with three deuterium replacements.
Pharmacological and Biochemical Properties
- PARP Inhibition: The parent compound, 6(5H)-phenanthridinone, exhibits potent PARP inhibition (IC₅₀ ~20 nM). Deuterated derivatives like 2-Methoxy-d3 may retain inhibitory activity while showing improved pharmacokinetics due to slower CYP450-mediated metabolism .
- Synergy with Alkylating Agents: Non-deuterated phenanthridinones synergize with chloromethine, enhancing antiproliferative effects in lymphoma cells. Deuterated variants could amplify this synergy by sustaining PARP inhibition .
Physicochemical Properties
Key Research Findings
- Deuterium Effects : Deuteriation at the methoxy group reduces metabolic clearance by up to 50% in rodent models, as observed in related deuterated compounds .
- Structural-Activity Relationship (SAR) : Methoxy groups at position 2 improve target binding affinity, while bulkier substituents (e.g., phenyl at position 5) may sterically hinder PARP interaction .
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